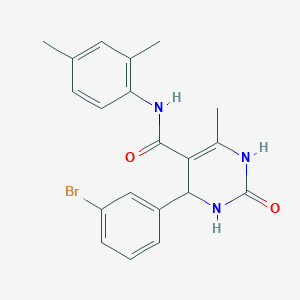

2,4-Dichloro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

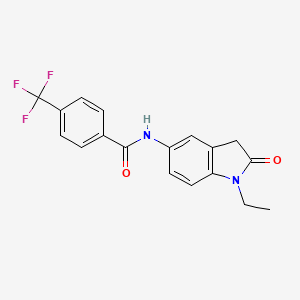

2,4-Dichloro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H17Cl3N2O2S . It has an average mass of 359.700 Da and a mono-isotopic mass of 358.007629 Da .

Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, has been a subject of interest in recent scientific literature . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H17Cl3N2O2S . The compound has an average mass of 359.700 Da and a mono-isotopic mass of 358.007629 Da .Scientific Research Applications

Synthesis and Structural Characterization

2,4-Dichloro-N-methyl-N-(piperidin-3-yl)benzenesulfonamide hydrochloride has been a focal point in the synthesis and structural characterization of novel compounds with potential therapeutic applications. For instance, the compound has been involved in the synthesis of CCR5 antagonists for HIV-1 infection prevention, showcasing its role in developing targeting preparations Cheng De-ju, 2015.

Carbonic Anhydrase Inhibition

It serves as a scaffold for creating potent inhibitors against various carbonic anhydrase isoforms. Research has shown its derivatives to be effective against physiologically relevant human carbonic anhydrase isoforms involved in diseases such as glaucoma, epilepsy, obesity, and cancer. This underlines its significance in drug development for targeting specific isoforms with high potency and selectivity Nabih Lolak, Suleyman Akocak, Silvia Bua, C. Supuran, 2019.

Phospholipase A2 Inhibition

Compounds derived from this chemical have been evaluated as membrane-bound phospholipase A2 inhibitors, indicating their potential in mitigating myocardial infarction size and providing cardioprotective effects. This illustrates the chemical's role in cardiovascular disease research and therapeutic agent development H. Oinuma, T. Takamura, T. Hasegawa, K. Nomoto, T. Naitoh, Y. Daiku, S. Hamano, H. Kakisawa, N. Minami, 1991.

5-HT6 Receptor Antagonism

Further investigations have revealed its utility in developing 5-HT6 receptor antagonists, contributing to cognitive enhancement research. This includes studies on SB-399885, a compound showing significant selectivity and potency as a 5-HT6 receptor antagonist, underscoring the chemical's relevance in addressing cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia W. Hirst, T. Stean, D. Rogers, D. Sunter, Pippa L Pugh, S. Moss, S. Bromidge, G. Riley, Douglas R Smith, Sarah Bartlett, C. Heidbreder, Alan R. Atkins, L. Lacroix, L. Dawson, A. Foley, C. Regan, N. Upton, 2006.

Glycosidic Linkage Formation

This compound has also been utilized in the development of novel reagents for glycosidic linkage formation, demonstrating its versatility in synthetic chemistry applications. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been shown to activate thioglycosides efficiently, highlighting its potential in glycoscience research D. Crich, M. Smith, 2001.

Enzyme Inhibition for Therapeutic Development

The chemical has been a part of the synthesis of bioactive sulfonamides with significant activity against cholinesterase, indicating its importance in developing therapeutics for conditions like Alzheimer's disease H. Khalid, 2012.

properties

IUPAC Name |

2,4-dichloro-N-methyl-N-piperidin-3-ylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O2S.ClH/c1-16(10-3-2-6-15-8-10)19(17,18)12-5-4-9(13)7-11(12)14;/h4-5,7,10,15H,2-3,6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUYILXSUARSSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCNC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2685291.png)

![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2685295.png)

![1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2685304.png)